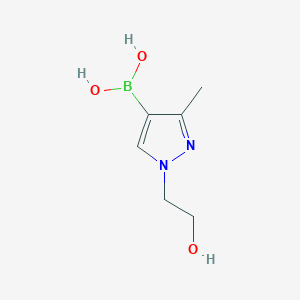

1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid

Description

1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a 2-hydroxyethyl group at the N1 position and a methyl group at the C3 position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and organic materials .

Properties

Molecular Formula |

C6H11BN2O3 |

|---|---|

Molecular Weight |

169.98 g/mol |

IUPAC Name |

[1-(2-hydroxyethyl)-3-methylpyrazol-4-yl]boronic acid |

InChI |

InChI=1S/C6H11BN2O3/c1-5-6(7(11)12)4-9(8-5)2-3-10/h4,10-12H,2-3H2,1H3 |

InChI Key |

LXWYQQJPSWGEBM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN(N=C1C)CCO)(O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid typically involves the following steps:

Synthetic Routes: The compound can be synthesized through the reaction of 3-methylpyrazole with boronic acid derivatives under controlled conditions. The reaction often requires a catalyst to facilitate the formation of the boronic acid group.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The temperature is maintained at around 60-80°C to ensure optimal reaction rates.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group at the 4-position enables participation in Suzuki-Miyaura couplings with aryl/heteroaryl halides. Key examples from similar pyrazole boronic acids include:

Key Observations :

-

Steric hindrance from the 3-methyl group may necessitate longer reaction times or elevated temperatures.

-

The hydroxyethyl group enhances solubility in polar solvents (e.g., dioxane/H₂O mixtures), potentially improving reaction efficiency .

Oxidation of the Hydroxyethyl Group

The primary alcohol in the hydroxyethyl chain can undergo oxidation to form a ketone or carboxylic acid. For example:

-

Reagents : KMnO₄ (alkaline conditions) or TEMPO/NaOCl for selective oxidation to a ketone.

-

Conditions :

-

Oxidation to aldehyde: TEMPO, NaOCl, 0–25°C, CH₂Cl₂/H₂O.

-

Further oxidation to carboxylic acid: KMnO₄/H₂SO₄, reflux.

-

Potential Product :

-

1-(2-Oxoethyl)-3-methylpyrazole-4-boronic acid (aldehyde intermediate).

Esterification and Etherification

The hydroxyl group can be functionalized via:

-

Esterification : Reaction with acetyl chloride or anhydrides (e.g., acetic anhydride, pyridine catalyst).

-

Etherification : Williamson synthesis using alkyl halides (e.g., CH₃I, K₂CO₃).

Example :

-

Formation of 1-(2-Acetoxyethyl)-3-methylpyrazole-4-boronic acid under mild conditions (RT, 12 h).

Multi-Component Petasis Reactions

The boronic acid and hydroxyethyl groups enable participation in Petasis reactions with amines and carbonyl compounds . For instance:

Reaction Scheme :

1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic acid + Glyoxylic acid + Amine → α-Amino acid derivatives.

Conditions :

Outcome :

Functionalization via Cycloadditions

Dehydration of the hydroxyethyl group (e.g., with H₂SO₄ or P₂O₅) generates a vinylpyrazole intermediate, enabling cycloadditions:

Diels-Alder Reaction :

Conditions :

Hydrolysis and Stability Considerations

-

Boronic Acid Hydrolysis : Stable under neutral conditions but may form borate esters in protic solvents (e.g., MeOH).

-

Ester Hydrolysis : The boronic acid remains intact while ester groups (if present) hydrolyze under acidic/basic conditions.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes by forming a stable complex with the active site.

Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, leading to changes in cellular function. These pathways are often studied to understand the compound’s potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-Boronic Acid Derivatives

Structural and Functional Analysis

The compound is compared to five analogs (Table 1), focusing on substituent effects:

Key Findings :

Solubility: The 2-hydroxyethyl group in the target compound likely increases water solubility compared to ethyl or dimethylaminoethyl analogs, which exhibit higher lipophilicity. Methoxyethyl derivatives (e.g., CAS 847818-59-1) may balance polarity and solubility due to the ether linkage.

Electronic Effects : The hydroxyethyl group’s electron-donating nature could stabilize the boronic acid moiety, contrasting with the electron-withdrawing methoxyethyl group, which may slow reaction kinetics.

Biological Activity

1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

| Property | Details |

|---|---|

| Molecular Formula | C7H10B N3O3 |

| Molecular Weight | 181.98 g/mol |

| IUPAC Name | 1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic acid |

| CAS Number | [Not available] |

The biological activity of 1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The boronic acid moiety is known to form reversible covalent bonds with diols, which can modulate the activity of target proteins, particularly those involved in metabolic and signaling processes.

Biological Activities

1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic acid exhibits a range of biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, reducing oxidative stress in cellular models. Studies indicate that it can scavenge free radicals effectively, contributing to cell protection against oxidative damage .

- Anticancer Effects : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) cells. The IC50 value for MCF-7 cells was reported at approximately 18.76 µg/mL, indicating a potent anticancer potential .

-

Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on several enzymes:

- Acetylcholinesterase (AChE): Moderate inhibition with an IC50 of 115.63 ± 1.16 µg/mL.

- Butyrylcholinesterase (BChE): High inhibition with an IC50 of 3.12 ± 0.04 µg/mL.

- Antiurease and antithyrosinase activities were also noted, showcasing its potential for therapeutic applications in neurodegenerative diseases and metabolic disorders .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives, including 1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic acid:

- Study on Antimicrobial Activity : A series of pyrazole derivatives were tested against bacterial strains such as E. coli and Bacillus subtilis. The results indicated that the presence of the boronic acid group enhances antimicrobial efficacy .

- Anti-inflammatory Studies : Research has indicated that compounds similar to 1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic acid exhibit anti-inflammatory properties comparable to standard drugs like diclofenac sodium. This suggests potential applications in treating inflammatory diseases .

Comparative Analysis

To understand the unique properties of 1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic acid, it is essential to compare it with other pyrazole derivatives:

| Compound | Biological Activity | IC50 (µg/mL) |

|---|---|---|

| 1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic acid | Antioxidant, Anticancer | MCF-7: 18.76 |

| Pyrazole derivative A | Anti-inflammatory | Comparable to Diclofenac |

| Pyrazole derivative B | Antimicrobial | Not specified |

Q & A

Q. What are the common synthetic routes for 1-(2-Hydroxyethyl)-3-methylpyrazole-4-boronic Acid, and how are intermediates characterized?

A typical synthesis involves functionalizing pyrazole precursors with boronic acid groups. For example, triazenylpyrazole intermediates can undergo cyclization or substitution reactions with boronic acid reagents under controlled conditions. Key steps include:

- Intermediate synthesis : Starting with pyrazole derivatives (e.g., 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile), followed by boronation using azido(trimethyl)silane and trifluoroacetic acid at 50°C .

- Purification : Flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) to isolate the product .

- Characterization : NMR (¹H, ¹³C), IR, and mass spectrometry (EI-HRMS) confirm structure and purity .

Q. How is the stability of this compound assessed under different pH and temperature conditions?

Stability studies often use buffer systems (e.g., ammonium acetate at pH 6.5) to mimic physiological or reaction conditions . Accelerated degradation tests at elevated temperatures (e.g., 40–60°C) combined with HPLC or TLC monitoring can identify decomposition products. Boronic acids are sensitive to hydrolysis, so anhydrous solvents (e.g., methylene chloride) are preferred during synthesis .

Q. What solvents and conditions optimize solubility for this compound in cross-coupling reactions?

Polar aprotic solvents like DMF or THF enhance solubility due to the boronic acid’s hydrophilic nature. Ethyl acetate/cyclohexane mixtures are effective for chromatographic purification . Adjusting pH to neutral or slightly acidic (pH 6–7) prevents boronate ester formation, which can reduce reactivity .

Q. What role does this compound play in medicinal chemistry research?

It serves as a key intermediate in synthesizing bioactive molecules. For example, pyrazole-boronic acids are used to create hydroxamic acids (e.g., anti-inflammatory agents) via ester hydrolysis and hydroxylamine coupling . They also enable Suzuki-Miyaura cross-coupling to generate biaryl structures in drug candidates .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this boronic acid?

Q. What analytical challenges arise in resolving spectral overlaps for this compound?

- NMR complexity : Overlapping pyrazole and boronic acid proton signals require high-field instruments (≥400 MHz) and 2D techniques (e.g., HSQC) .

- IR specificity : The boronic acid B-O stretch (~1350 cm⁻¹) and hydroxyl bands (~3200 cm⁻¹) must be distinguished from solvent artifacts .

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions with halogenated aromatics?

Reactivity depends on the electronic nature of coupling partners. Electron-deficient aryl halides (e.g., 2-fluoro-3-bromo-6-methoxyphenylboronic acid) show higher yields due to enhanced oxidative addition . Base selection (e.g., Na₂CO₃ vs. CsF) also influences transmetalation efficiency .

Q. What strategies detect and quantify trace impurities in synthesized batches?

- LC-MS/MS : Detects low-abundance byproducts (e.g., deboronated pyrazoles) .

- Residual solvent analysis : Headspace GC-MS identifies traces of methylene chloride or THF .

Q. How does pH affect the compound’s stability in aqueous buffers during biological assays?

At pH > 8, boronic acids form boronate esters, reducing bioavailability. Buffers near pH 6.5 (e.g., ammonium acetate) maintain stability while mimicking physiological conditions .

Q. Are there contradictions in reported synthetic methods or biological activity data?

- Synthetic discrepancies : Some protocols report yields >85% using azide intermediates , while others using direct boronation achieve ~70% . Variability may stem from purification efficiency or reagent quality.

- Biological activity : Pyrazole-boronic acids show variable antimicrobial activity depending on substituents (e.g., chloro vs. methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.